molecular formula C17H15ClFN5O2 B2437309 2-(2-Chloro-6-fluorophenyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one CAS No. 2097927-03-0

2-(2-Chloro-6-fluorophenyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one

Cat. No. B2437309
CAS RN: 2097927-03-0
M. Wt: 375.79
InChI Key: RAERMYJEUWEPTN-UHFFFAOYSA-N
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Description

This compound, also known as “(2-Chloro-6-fluorophenyl)-N-[(3-cyclopropyl-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]-N-methylmethanaminium”, has a molecular formula of C15H19ClFN4S. Its average mass is 341.854 Da and its monoisotopic mass is 341.099762 Da .


Molecular Structure Analysis

The structure of this compound includes a 2-chloro-6-fluorophenyl group, a 3-cyclopropyl-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl group, and a methylmethanaminium group .


Physical And Chemical Properties Analysis

This compound has a boiling point of 391.4±52.0 °C at 760 mmHg and a flash point of 190.5±30.7 °C. It has 4 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds. The compound has an ACD/LogP of 1.23 and an ACD/LogD (pH 7.4) of 2.07. Its polar surface area is 55 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Compounds containing the triazolopyrimidine ring, similar to the one in your query, have been synthesized through condensation reactions and characterized using X-ray diffraction and spectroscopic techniques (Lahmidi et al., 2019).
  • Structural Characterization : The geometrical parameters and spectral data of these compounds are often compared with Density Functional Theory (DFT) calculations for better understanding (Lahmidi et al., 2019).

Biological Activity

  • Antibacterial Activity : Similar compounds have shown antibacterial activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
  • Anticancer Properties : Triazolopyrimidine derivatives have been studied for their anticancer activities, with some showing inhibition of tumor growth in animal models (Zhang et al., 2007).

Chemical Properties and Applications

  • Crystal Structure Analysis : Detailed crystal structure analysis of these compounds provides insights into their potential applications in material science and drug development (Hu et al., 2011).
  • Mechanism of Action Studies : Some triazolopyrimidine derivatives have unique mechanisms of action, such as promoting tubulin polymerization, which is significant for developing novel therapeutics (Zhang et al., 2007).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5O2/c1-10-5-16(24-17(22-10)20-9-21-24)26-11-7-23(8-11)15(25)6-12-13(18)3-2-4-14(12)19/h2-5,9,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAERMYJEUWEPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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